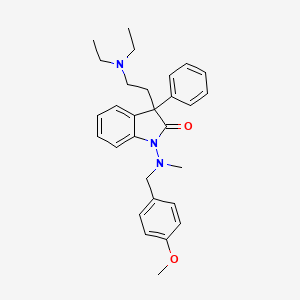
3-(2-(Diethylamino)ethyl)-1-((p-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Diethylamino)ethyl)-1-((p-methoxybenzyl)methylamino)-3-phenyl-2-indolinone: , often abbreviated as DEPMI , is a synthetic organic compound. It belongs to the class of indolinone derivatives and exhibits interesting pharmacological properties. Let’s explore further!
Méthodes De Préparation
a. Synthetic Routes: DEPMI can be synthesized through several routes. One common approach involves the condensation of 2-(diethylamino)ethylamine with 1-(p-methoxybenzyl)methylamine, followed by cyclization to form the indolinone ring. The overall synthetic scheme is as follows:
Synthetic Route:1. Condensation:2-(Diethylamino)ethylamine+1-(p-methoxybenzyl)methylamine→Intermediate2. Cyclization:Intermediate→DEPMI
b. Reaction Conditions: The condensation step typically occurs under mild acidic conditions, while the cyclization step may involve heating or other suitable conditions. The use of protecting groups (such as p-methoxybenzyl, PMB) ensures selectivity during the synthesis.
c. Industrial Production: DEPMI is not produced on an industrial scale due to its specialized applications. research laboratories synthesize it for further investigations.
Analyse Des Réactions Chimiques
DEPMI undergoes various chemical reactions:
Reduction: Reduction reactions can modify the diethylaminoethyl side chain.
Substitution: DEPMI reacts with nucleophiles, leading to substitution at various positions.
Common Reagents: DDQ, reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
DEPMI finds applications in:
Medicine: It exhibits potential as an anticancer agent due to its effects on cell cycle regulation and apoptosis.
Chemical Biology: Researchers use DEPMI to study cellular processes and molecular pathways.
Industry: Although not widely used, DEPMI’s unique structure may inspire novel drug design.
Mécanisme D'action
DEPMI likely interacts with specific molecular targets, affecting cell signaling pathways. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
DEPMI stands out due to its indolinone scaffold and the diethylaminoethyl side chain. Similar compounds include indolinones with different substituents or modifications.
Propriétés
Numéro CAS |
33391-32-1 |
|---|---|
Formule moléculaire |
C29H35N3O2 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
3-[2-(diethylamino)ethyl]-1-[(4-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C29H35N3O2/c1-5-31(6-2)21-20-29(24-12-8-7-9-13-24)26-14-10-11-15-27(26)32(28(29)33)30(3)22-23-16-18-25(34-4)19-17-23/h7-19H,5-6,20-22H2,1-4H3 |
Clé InChI |
WANFSXZRKANYSW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


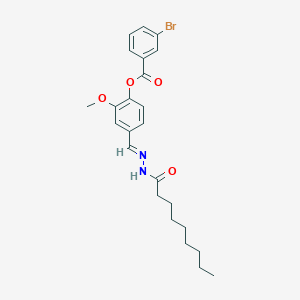
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)

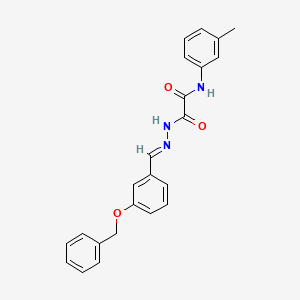
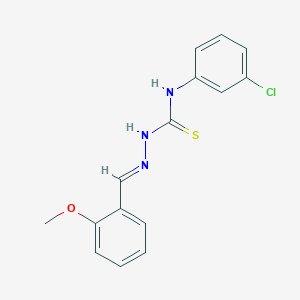
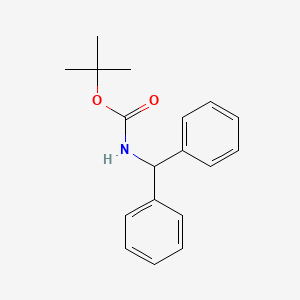
![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
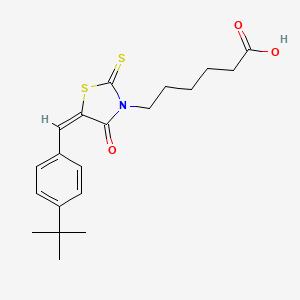
![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)
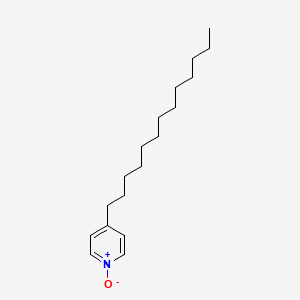
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12005252.png)
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
